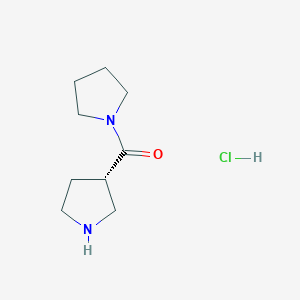

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Description

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Properties

Molecular Formula |

C9H17ClN2O |

|---|---|

Molecular Weight |

204.70 g/mol |

IUPAC Name |

pyrrolidin-1-yl-[(3S)-pyrrolidin-3-yl]methanone;hydrochloride |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m0./s1 |

InChI Key |

REOSUYHONOZWGO-QRPNPIFTSA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H]2CCNC2.Cl |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method involves the use of (S)-3-pyrrolidinol as a starting material, which is then reacted with an acyl chloride in the presence of a base to form the desired product . The reaction conditions usually include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride often involves large-scale batch or continuous flow processes. The starting materials are typically sourced in bulk, and the reactions are optimized for high yield and purity. The final product is usually purified by recrystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits typical reactivity for amines and ketones, with key transformations summarized in Table 1.

Mechanism of Action

The compound’s reactivity is governed by its functional groups:

-

Amine groups : Participate in nucleophilic attacks (e.g., acylation, alkylation) .

-

Ketone group : Susceptible to oxidation/reduction and serves as a site for carbonyl reactions.

Stereochemical Influence : The (S) configuration at the pyrrolidine ring modulates reactivity, particularly in substitution reactions.

Analytical Methods

Characterization involves:

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has been studied for its effects on the central nervous system. Research indicates that compounds with pyrrolidine structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression. For instance, studies have shown that derivatives of pyrrolidine can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain .

2. Analgesic Properties

The compound has also been investigated for its analgesic properties. Case studies have demonstrated that similar pyrrolidine derivatives exhibit significant pain-relieving effects in animal models. The mechanism is thought to involve the modulation of pain pathways in the central nervous system, making it a candidate for developing new analgesics .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Neuropharmacological Effects

A study published in a pharmacological journal explored the neuropharmacological effects of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride. Researchers administered varying doses to rodent models and observed alterations in behavior consistent with increased serotonergic activity. The results indicated a dose-dependent response, suggesting potential for treating mood disorders .

Case Study 2: Pain Management

In another study focused on pain management, (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride was tested against standard analgesics. The compound demonstrated comparable efficacy to established pain medications while exhibiting a favorable side effect profile, which highlights its potential as a safer alternative in clinical settings .

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Uniqueness

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-configuration and the methanone group imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules .

Biological Activity

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride, also known by its CAS number 1846671-95-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising two pyrrolidine rings and a methanone moiety, which may contribute to its pharmacological properties.

- IUPAC Name : 1-(3-pyrrolidinylcarbonyl)pyrrolidine hydrochloride

- Molecular Formula : C10H16ClN2O

- Molecular Weight : 204.70 g/mol

- Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, pyrrole-based derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrrolidine structure could enhance antibacterial efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, one study reported that a related compound exhibited an IC50 value of 0.89 μM against MAO B, indicating strong inhibitory activity that could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Inhibition of Human 11β-HSD1

A study focusing on the inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed that pyrrolidine derivatives, including (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride, exhibited promising results. The compounds were tested in human liver microsomes, showing significant inhibition percentages at concentrations around 10 µM. The most potent inhibitors achieved over 90% inhibition, indicating their potential for therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

Another area of exploration is the antiviral activity of pyrrolidine compounds. Certain derivatives have shown effectiveness against viruses by disrupting viral replication mechanisms. For instance, modifications to the pyrrolidine structure have led to enhanced activity against specific viral strains, although detailed results for (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride specifically are still under investigation .

Research Findings Summary

The biological activity of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is characterized by several promising pharmacological properties:

Q & A

Basic Research Questions

What are the recommended synthetic routes for (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride?

Methodological Answer:

The hydrochloride salt can be synthesized via acid-catalyzed salt formation. For example, a 1.0 M aqueous HCl solution is added to the free base under controlled conditions (0–50°C, 2–3 hours) to form a clear solution. The product is isolated by filtration, washed with cold HCl, and dried under vacuum to yield crystalline solids . Similar methods for pyrrolidinyl derivatives, such as Di(pyrrolidin-1-yl)methanone, emphasize using stoichiometric HCl and temperature control to optimize yield and purity .

How should researchers characterize the crystallinity and purity of this compound?

Methodological Answer:

X-Ray Powder Diffraction (XRPD) is critical for confirming crystallinity. For instance, Parsaclisib hydrochloride (a structurally related compound) was characterized using XRPD, with peak tables detailing 2θ angles and intensities to validate polymorphic forms . Additionally, HPLC with chiral columns can assess enantiomeric purity, while elemental analysis (C, H, N) and mass spectrometry (MS) verify molecular composition .

What are the stability considerations for long-term storage?

Methodological Answer:

Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Safety data sheets for analogous pyrrolidine derivatives recommend avoiding moisture and light exposure, as these can hydrolyze the ketone group or destabilize the hydrochloride salt .

Advanced Research Questions

How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during the coupling of pyrrolidine moieties. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while X-ray crystallography of intermediates confirms stereochemical fidelity . For example, (S)-3-Methylpyrrolidine hydrochloride synthesis employed chiral resolution techniques to achieve >99% enantiomeric excess .

What computational methods predict the compound’s binding affinity in drug discovery?

Methodological Answer:

Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model interactions with biological targets (e.g., enzymes or receptors). For pyrrolidinyl methanones, docking studies into PI3Kα or sigma-1 receptors have been validated against experimental IC₅₀ values . Density Functional Theory (DFT) calculations further optimize substituent effects on binding energy .

How should researchers address contradictory solubility data in different solvents?

Methodological Answer:

Systematically test solubility in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy. For instance, Parsaclisib hydrochloride exhibited pH-dependent solubility, with improved dissolution in 0.1 N HCl due to protonation of the pyrrolidine nitrogen . Conflicting data may arise from polymorphic variations, necessitating XRPD analysis to correlate crystal form with solubility .

What strategies mitigate hygroscopicity during formulation?

Methodological Answer:

Lyophilization or spray drying can convert the hydrochloride salt into a stable amorphous form with reduced moisture uptake. Co-formulation with cyclodextrins (e.g., HP-β-CD) or silica nanoparticles also enhances stability, as demonstrated for hygroscopic pyrrolidine derivatives .

How is in vitro metabolic stability assessed for this compound?

Methodological Answer:

Use liver microsomes (human or rodent) incubated with the compound at 37°C. Quantify parent compound depletion via LC-MS/MS over time. For example, Parsaclisib hydrochloride underwent CYP3A4-mediated metabolism, requiring NADPH cofactors and inhibitors (e.g., ketoconazole) to identify metabolic pathways . Parallel Artificial Membrane Permeability Assays (PAMPA) further evaluate membrane penetration .

What analytical techniques resolve degradation products under stress conditions?

Methodological Answer:

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) coupled with UPLC-QTOF-MS identify major impurities. For pyrrolidinyl methanones, oxidative degradation (e.g., via H₂O₂) often produces N-oxide derivatives, while thermal stress may decarboxylate the ketone group . Stability-indicating methods (e.g., gradient HPLC) with photodiode array detection are essential for quantifying degradation .

How can cross-coupling reactions functionalize the pyrrolidine rings?

Methodological Answer:

Buchwald-Hartwig amination or Suzuki-Miyaura coupling on halogenated precursors introduces substituents. For example, Pd(dba)₂/XPhos catalysts enable arylations at the pyrrolidine nitrogen, while Sonogashira reactions add alkynes to the ketone moiety . Optimize solvent (toluene/DMF) and base (Cs₂CO₃) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.